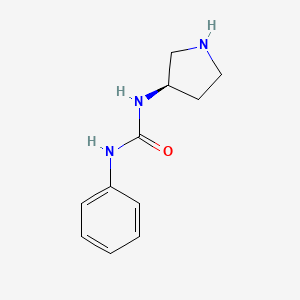

(R)-1-Fenil-3-(pirrolidin-3-il)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.

BenchChem offers high-quality (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Descubrimiento de Fármacos

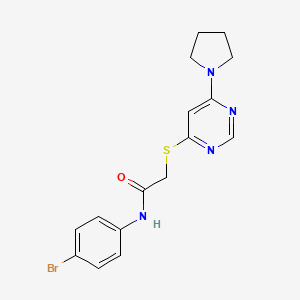

El anillo de pirrolidina, un heterociclo de nitrógeno de cinco miembros, sirve como un andamiaje versátil para diseñar compuestos biológicamente activos. Aquí está el porqué es tan intrigante:

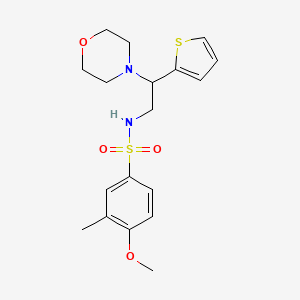

- Selectividad del Objetivo: Los derivados de pirrolidina exhiben selectividad del objetivo. Por ejemplo, se han investigado compuestos con grupos fenilo en R₁, anillos aromáticos o heteroaromáticos en R₂, y bencensulfonamidas en R₃ .

- Compuesto de Ejemplo: Considere 1-((3S)-4-(3-fluorofenil)-1-(2-metoxietil)pirrolidin-3-il)-3-(4-metil-3-(2-metilpirimidin-5-il)-1-fenil-1H-pirazoll-5-il)urea (IC₅₀ = 1.1 nM en ensayo de unión) .

Análogos de Hormonas Vegetales

- Derivados del Indol: El ácido indol-3-acético, una hormona vegetal, se produce a partir de la degradación del triptófano. Los derivados del indol tienen diversas aplicaciones biológicas y clínicas .

Mecanismo De Acción

Target of Action

The primary target of the compound ®-1-Phenyl-3-(pyrrolidin-3-yl)urea is the Vanilloid Receptor-1 (VR1/TRPV1) . This receptor is a nonselective cation channel, predominantly expressed by sensory neurons, and plays a key role in the detection of noxious painful stimuli .

Mode of Action

®-1-Phenyl-3-(pyrrolidin-3-yl)urea acts as a potent competitive antagonist of the capsaicin-mediated activation of the human TRPV1 receptor . It inhibits the capsaicin, acid, or heat-mediated activation of human TRPV1 . This compound also shows a degree of voltage dependence, suggesting an effective enhancement of antagonist action at negative potentials .

Biochemical Pathways

The biochemical pathways affected by ®-1-Phenyl-3-(pyrrolidin-3-yl)urea involve the regulation of immune checkpoints . The compound’s interaction with its targets can inhibit the activation of these checkpoints, thereby preventing the suppression of effector T cells’ function in the tumor microenvironment .

Result of Action

The molecular and cellular effects of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea’s action involve the inhibition of the TRPV1 receptor . This inhibition can prevent the detection of noxious painful stimuli, potentially providing relief in conditions such as chronic pain, migraine, and gastrointestinal disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s physiological condition, the presence of other medications, and individual genetic variations affecting drug metabolism.

Propiedades

IUPAC Name |

1-phenyl-3-[(3R)-pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEMXUIOODAQAE-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2503054.png)

![benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2503057.png)

![4-benzyl-N-(2-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2503058.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![N-(2-ethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503063.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2503068.png)

![2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2503069.png)

![N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B2503070.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2503075.png)